4-((2-Methoxybenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-((2-Methoxybenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a triazole ring, a pyridine ring, and a methoxybenzylidene group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Methoxybenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of 2-methoxybenzaldehyde with 4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-((2-Methoxybenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Mechanism of Action
The mechanism of action of 4-((2-Methoxybenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol is not fully understood, but it is believed to involve interactions with various molecular targets, including enzymes and receptors. The compound may exert its effects by:
Inhibiting Enzymes: Binding to the active sites of enzymes and preventing their normal function.
Modulating Receptors: Interacting with cell surface receptors and altering signal transduction pathways.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of specific pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-((2-Hydroxybenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol
- 4-((2-Chlorobenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol
- 4-((2-Nitrobenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol
Uniqueness
The uniqueness of 4-((2-Methoxybenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol lies in the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and ability to interact with biological targets, potentially leading to improved efficacy in various applications.
Properties
CAS No. |
497823-89-9 |
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Molecular Formula |
C15H13N5OS |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
4-[(E)-(2-methoxyphenyl)methylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H13N5OS/c1-21-13-8-3-2-6-11(13)10-17-20-14(18-19-15(20)22)12-7-4-5-9-16-12/h2-10H,1H3,(H,19,22)/b17-10+ |
InChI Key |
VQEAYMFFRAAWOZ-LICLKQGHSA-N |
Isomeric SMILES |
COC1=CC=CC=C1/C=N/N2C(=NNC2=S)C3=CC=CC=N3 |
Canonical SMILES |
COC1=CC=CC=C1C=NN2C(=NNC2=S)C3=CC=CC=N3 |
Origin of Product |
United States |
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